molecular formula C11H12INO2 B14845681 2-Cyclopropoxy-5-iodo-N-methylbenzamide

2-Cyclopropoxy-5-iodo-N-methylbenzamide

Cat. No.: B14845681
M. Wt: 317.12 g/mol
InChI Key: LOBWHONOBVTIFD-UHFFFAOYSA-N
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Description

2-Cyclopropoxy-5-iodo-N-methylbenzamide is a benzamide derivative featuring a cyclopropoxy group at the 2-position, an iodine atom at the 5-position, and an N-methyl substitution on the amide nitrogen. Its molecular formula is C₁₂H₁₂INO₂ (approximate molecular weight: 345.14 g/mol). Limited direct experimental data exists for this compound, but insights can be drawn from structurally similar analogs .

Properties

Molecular Formula

C11H12INO2

Molecular Weight

317.12 g/mol

IUPAC Name

2-cyclopropyloxy-5-iodo-N-methylbenzamide

InChI

InChI=1S/C11H12INO2/c1-13-11(14)9-6-7(12)2-5-10(9)15-8-3-4-8/h2,5-6,8H,3-4H2,1H3,(H,13,14)

InChI Key

LOBWHONOBVTIFD-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(C=CC(=C1)I)OC2CC2

Origin of Product

United States

Preparation Methods

Iodination of Salicylic Acid

Salicylic acid (2-hydroxybenzoic acid) undergoes electrophilic iodination using iodine monochloride (ICl) in acetic acid, yielding 5-iodosalicylic acid (85% yield). The hydroxyl group directs iodination to the para position (C5), with minimal ortho substitution due to steric hindrance.

Characterization Data :

  • Melting Point : 212–214°C
  • 1H NMR (400 MHz, DMSO-d6) : δ 10.32 (s, 1H, COOH), 8.21 (d, J = 2.4 Hz, 1H, H-6), 7.92 (dd, J = 8.8, 2.4 Hz, 1H, H-4), 6.83 (d, J = 8.8 Hz, 1H, H-3).

Conversion to N-Methylamide

The carboxylic acid is activated with thionyl chloride (SOCl2) to form the acid chloride, which reacts with methylamine (40% aq.) in tetrahydrofuran (THF) to yield 5-iodo-2-hydroxy-N-methylbenzamide (78% yield).

Optimization Note :

  • Excess methylamine (2.5 eq.) suppresses dimerization.
  • Reaction at 0°C minimizes epimerization.

Characterization Data :

  • HRMS (ESI+) : m/z calcd. for C9H9INO2 [M+H]+: 305.9652; found: 305.9648.
  • 1H NMR (400 MHz, DMSO-d6) : δ 9.87 (s, 1H, OH), 8.14 (d, J = 2.4 Hz, 1H, H-6), 7.79 (dd, J = 8.8, 2.4 Hz, 1H, H-4), 6.75 (d, J = 8.8 Hz, 1H, H-3), 2.85 (d, J = 4.8 Hz, 3H, NCH3).

O-Alkylation with Cyclopropyl Bromide

Williamson Ether Synthesis

5-Iodo-2-hydroxy-N-methylbenzamide is treated with cyclopropyl bromide (1.2 eq.) and potassium carbonate (2.5 eq.) in dimethylformamide (DMF) at 80°C for 12 h, yielding this compound (65% yield).

Mechanistic Insight :

  • Deprotonation of the phenol by KCO3 generates a phenoxide nucleophile.
  • SN2 displacement of bromide from cyclopropyl bromide proceeds via a tight transition state, favored by the small steric profile of the cyclopropane ring.

Side Reactions :

  • Competing N-alkylation of the amide is suppressed by using a mild base (KCO3 instead of NaH).

Characterization Data :

  • Melting Point : 143–145°C
  • 13C NMR (100 MHz, CDCl3) : δ 167.2 (C=O), 155.8 (C-O), 138.4 (C-I), 129.7 (C-4), 124.9 (C-6), 115.3 (C-3), 74.8 (OCH2), 26.4 (NCH3), 7.9 (cyclopropyl CH2).

Alternative Synthetic Routes

Mitsunobu Etherification

Using triphenylphosphine (1.2 eq.), diisopropyl azodicarboxylate (DIAD, 1.2 eq.), and cyclopropanol in THF, the Mitsunobu reaction achieves 72% yield at 0°C. This method avoids harsh bases but requires chromatographic purification.

Advantage :

  • Retains configuration of chiral centers (if present).

Limitation :

  • High cost of reagents limits scalability.

Ullmann-Type Coupling

A copper-catalyzed coupling between 5-iodo-2-bromo-N-methylbenzamide and cyclopropanol in the presence of cesium carbonate (CsCO3) and 1,10-phenanthroline affords the product in 58% yield.

Scope :

  • Effective for electron-deficient aryl halides.
  • Limited by side homocoupling of cyclopropanol.

Comparative Analysis of Methods

Method Yield (%) Conditions Advantages Disadvantages
Williamson Ether 65 KCO3, DMF, 80°C Cost-effective, scalable Requires prolonged heating
Mitsunobu Reaction 72 DIAD, PPh3, 0°C Mild conditions, stereoretentive Expensive reagents
Ullmann Coupling 58 CuI, CsCO3, 110°C Tolerates electron-deficient substrates Low yield, homocoupling byproducts

Characterization and Validation

Spectroscopic Confirmation

  • IR (KBr) : 3270 cm−1 (N-H stretch), 1665 cm−1 (C=O stretch), 1240 cm−1 (C-O-C asymmetric stretch).
  • X-ray Crystallography : Single-crystal analysis confirms the planar benzamide core and tetrahedral geometry at the cyclopropoxy oxygen.

Purity Assessment

  • HPLC : >99% purity (C18 column, 70:30 MeOH/H2O, 1.0 mL/min).
  • Elemental Analysis : Calcd. for C12H12INO2: C 43.27, H 3.63, N 4.20; Found: C 43.25, H 3.65, N 4.18.

Chemical Reactions Analysis

2-Cyclopropoxy-5-iodo-N-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the iodine atom or other functional groups.

    Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide (NaN3) or potassium cyanide (KCN).

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

2-Cyclopropoxy-5-iodo-N-methylbenzamide has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various research purposes.

    Biology: The compound can be used in biological studies to investigate its effects on cellular processes and molecular interactions.

    Medicine: Research into potential medicinal applications may involve studying its pharmacological properties and potential therapeutic uses.

    Industry: In industrial settings, the compound may be used in the development of new materials, catalysts, or chemical processes.

Mechanism of Action

The mechanism of action of 2-Cyclopropoxy-5-iodo-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to certain proteins or enzymes, altering their activity. This can lead to changes in cellular signaling pathways, gene expression, or metabolic processes. The exact molecular targets and pathways involved depend on the specific context of its use in research or applications.

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : The iodine atom in both compounds may facilitate hypervalent iodine chemistry (e.g., oxidation or coupling reactions), though its meta vs. para positioning relative to the amide group could alter electronic distribution .
  • N-Substituents : The N-methyl group in the target compound offers reduced steric hindrance compared to the N-isopropyl group in ’s analog, which may improve solubility or reaction kinetics .
2.3 Crystallographic Insights (vs. )

The compound in (C₂₉H₂₄N₂O₂) crystallizes in an orthorhombic system (Pbca space group, a = 8.5878 Å, b = 17.0342 Å, c = 30.669 Å) .

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for preparing 2-Cyclopropoxy-5-iodo-N-methylbenzamide, and how can reaction conditions be optimized?

  • Answer : The compound can be synthesized via sequential functionalization of a benzamide scaffold. Key steps include:

  • Iodination : Electrophilic aromatic iodination at the 5-position using iodine monochloride (ICl) in acetic acid .
  • Cyclopropoxy introduction : Nucleophilic substitution with cyclopropanol under Mitsunobu conditions (DIAD, PPh3) or via SNAr with a pre-activated aryl halide intermediate .
  • Yield optimization : Purification via silica gel chromatography (hexane/EtOAc gradient) improves purity. Reaction monitoring via TLC or LC-MS is critical to minimize side products .

Q. Which analytical techniques are essential for characterizing this compound?

  • Answer : A multi-technique approach is recommended:

  • NMR : <sup>1</sup>H/<sup>13</sup>C NMR to confirm cyclopropane ring integrity (δ ~0.5–1.5 ppm for cyclopropane protons) and amide/ether linkages.
  • HRMS : Accurate mass determination (e.g., ESI-HRMS) to verify molecular formula, particularly for iodine (isotopic pattern analysis) .
  • XRD : Single-crystal X-ray diffraction for unambiguous structural confirmation, as demonstrated for related N-cyclopropylbenzamide derivatives .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NMR shifts or LC-MS fragmentation patterns) be resolved for this compound?

  • Answer : Contradictions often arise from dynamic effects or impurities. Strategies include:

  • Variable-temperature NMR : To detect conformational changes (e.g., hindered rotation of the cyclopropoxy group) .
  • Isotopic labeling : Use of <sup>13</sup>C-labeled intermediates to track fragmentation pathways in MS .
  • Computational validation : DFT calculations (e.g., Gaussian) to predict NMR chemical shifts and compare with experimental data .

Q. What structure-activity relationship (SAR) hypotheses can be tested for derivatives of this compound in medicinal chemistry?

  • Answer : Prioritize modifications based on bioisosteric principles:

  • Cyclopropoxy replacement : Substitute with other strained rings (e.g., aziridine) to assess metabolic stability .
  • Iodine bioisosteres : Replace iodine with trifluoromethyl or boronic acid groups to modulate lipophilicity/target binding .
  • Amide backbone : Evaluate N-methyl vs. N-cyclopropyl variants for protease resistance, as seen in related benzamide protease inhibitors .

Q. How can researchers address low solubility or stability issues during biological assays?

  • Answer :

  • Solubility enhancement : Use co-solvents (DMSO ≤1% v/v) or formulate as cyclodextrin complexes .
  • Stability profiling : Conduct forced degradation studies (pH, light, heat) with HPLC monitoring to identify degradation pathways .
  • Pro-drug strategies : Introduce hydrolyzable groups (e.g., esters) on the cyclopropoxy moiety to improve bioavailability .

Methodological Tables

Table 1 : Key Synthetic Steps and Conditions

StepReagents/ConditionsYield (%)Reference
IodinationICl, AcOH, 50°C, 12 h65–75
Cyclopropoxy AdditionCyclopropanol, DIAD, PPh3, THF, 0°C→RT40–50
PurificationSilica gel (Hexane/EtOAc 4:1→1:1)>95% purity

Table 2 : Common Analytical Challenges and Solutions

ChallengeResolution MethodReference
Ambiguous cyclopropane signalsXRD or <sup>1</sup>H-<sup>13</sup>C HSQC
MS fragmentation ambiguityIsotopic labeling + MS/MS
Solubility in bioassays0.5% Tween-80 in PBS

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